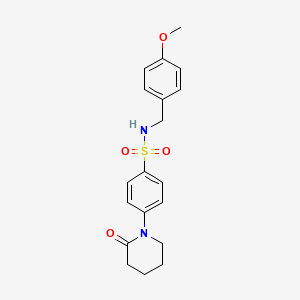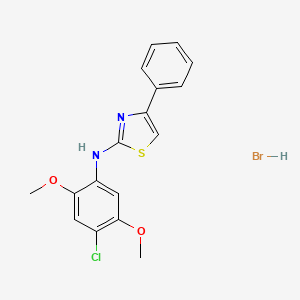![molecular formula C15H16ClNO2 B4958204 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine](/img/structure/B4958204.png)
4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine, also known as CMF, is a synthetic compound that has been extensively studied for its potential use as an antitumor agent. The compound was first synthesized in the 1970s and has since been the subject of numerous scientific studies.
Applications De Recherche Scientifique
4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine has been extensively studied for its potential use as an antitumor agent. It has been shown to inhibit the growth of a variety of tumor cell lines, including breast, lung, and colon cancer cells. 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Mécanisme D'action
The exact mechanism of action of 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine is not fully understood. However, it is believed that 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine works by inhibiting the activity of certain enzymes that are involved in DNA synthesis and cell division. This leads to the inhibition of tumor cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in DNA synthesis and cell division, as mentioned earlier. 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine has also been shown to inhibit the activity of certain proteins involved in angiogenesis, or the formation of new blood vessels. This is important because tumors require a blood supply in order to grow and spread.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine in lab experiments is that it has been extensively studied and its synthesis method has been optimized. This allows for the reproducible production of high-quality 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine. However, one limitation of using 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine. One area of research could be to further investigate its mechanism of action. This could lead to the development of more effective antitumor agents. Another area of research could be to investigate the use of 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine in combination with other drugs to enhance its antitumor effects. Additionally, research could be done to investigate the potential use of 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine in other diseases, such as Alzheimer's disease.
Méthodes De Synthèse
The synthesis of 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine involves the reaction of 2-chlorobenzaldehyde with furfural in the presence of sodium methoxide. The resulting product is then reacted with morpholine in the presence of hydrochloric acid to yield 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine. The synthesis method has been optimized over the years to improve the yield and purity of 4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine.
Propriétés
IUPAC Name |
4-[[5-(2-chlorophenyl)furan-2-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c16-14-4-2-1-3-13(14)15-6-5-12(19-15)11-17-7-9-18-10-8-17/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECGYGDPKZBCKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[5-(2-Chlorophenyl)furan-2-yl]methyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole](/img/structure/B4958121.png)
![ethyl 1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B4958125.png)
![3-(2,4-dimethylphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4958128.png)

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B4958140.png)

![N-(3-cyano-4,5-dimethyl-2-thienyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitrobenzamide](/img/structure/B4958144.png)

![4-chloro-3-(5-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4958162.png)
![2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4958176.png)
![7-amino-5-(3-bromo-4-fluorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4958178.png)
![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4958203.png)
acetic acid](/img/structure/B4958205.png)
![ethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]benzoate](/img/structure/B4958213.png)